3-(叔丁基)异噻唑-5-胺

描述

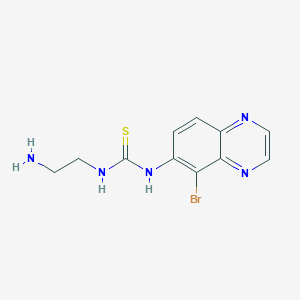

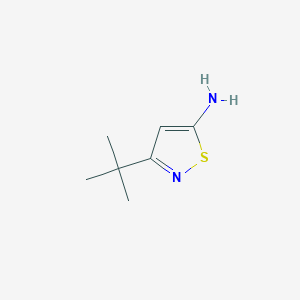

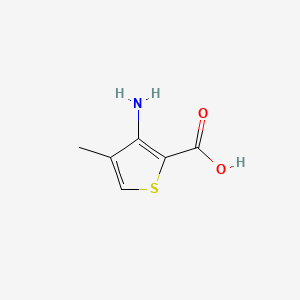

3-(tert-Butyl)isothiazol-5-amine is a chemical compound that is part of a broader class of isothiazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the isothiazole ring can influence the physical and chemical properties of the molecule, potentially leading to unique reactivity and biological activity.

Synthesis Analysis

The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the use of di-tert-butyl dicarbonate (Boc2O) has been shown to convert alkyl and aryl amines to the corresponding isothiocyanates, which are precursors to isothiazole compounds . Another approach involves the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines to obtain triazole oxides, which can be further transformed into various substituted triazoles . Additionally, the reduction of N-benzylidene-thiazol-2-amine derivatives has been used to synthesize tert-butyl-containing thiazol-2-amines with potential antitumor activity .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, a compound with a tert-butyl group on the thiazole ring was found to crystallize in the monoclinic system, and its structure was determined to include intermolecular hydrogen bonds and π...π contacts that stabilize the three-dimensional network . Another similar compound crystallizes in the triclinic system, and its structure was also determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions. For instance, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides can yield different triazole derivatives . The fluoride-mediated nucleophilic substitution of tert-butyl isothiazole carboxylates with amines is another example of a reaction that leads to the formation of 5-(alkylamino)isothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by the substituents on the isothiazole ring. The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility. The presence of this group can also influence the boiling and melting points of the compound. For example, the tert-butyl group in 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones was successfully removed to yield compounds with different physical properties . Additionally, the tert-butyl group can be used as a protecting group for amines, as demonstrated in the N-tert-butyloxycarbonylation of amines in water .

科学研究应用

合成与反应

氟化物介导的合成:3-(叔丁基)异噻唑-5-胺在氟化物介导的亲核取代反应中被使用,提供了在温和条件下合成5-(烷基胺基)异噻唑的途径 (Zubenko & Potkin, 2009)。

结构分析和抗肿瘤活性:该化合物在合成具有潜在抗肿瘤活性的衍生物中发挥作用,如相关噻唑化合物的合成和晶体结构分析所示 (叶姣等, 2015)。

不对称合成的中间体:它还用于制备N-叔丁磺酰亚胺,这是胺类不对称合成中的关键中间体 (Ellman et al., 2002)。

异硫氰酸酯的合成:烷基和芳基胺,包括3-(叔丁基)异噻唑-5-胺,可使用二叔丁基二碳酸酯转化为相应的异硫氰酸酯,显示了其在化学合成中的多功能性 (Munch et al., 2008)。

席夫碱络合物的制备:它用于合成席夫碱络合物,这些络合物在发光材料和配位化学中有应用 (Wong et al., 2004)。

生物医学应用

抗微生物剂:3-(叔丁基)异噻唑-5-胺的衍生物已被合成并评估其抗微生物性能,表明在制药应用中具有潜力 (Malik & Patel, 2017)。

治疗合成中的氨基化反应:该化合物参与苯并噁唑的碘催化氨基化反应,这是合成具有治疗活性化合物的重要过程 (Lamani & Prabhu, 2011)。

化学合成与催化

催化应用:它参与合成和研究用于催化的化学结构,展示了其在化学工程和材料科学中的实用性 (Chankeshwara & Chakraborti, 2006)。

杂环化合物的合成:该化合物是制备各种杂环结构的关键,突显了其在有机合成中的重要性 (Padwa等, 2003)。

官能团转化:它在三唑硫酮化合物的去叔丁基化中发挥作用,展示了其在官能团转化中的相关性 (RashidiN. & BeradB., 2012)。

安全和危害

The compound is classified as a warning signal word. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Isothiazolinones, a class of compounds to which this molecule belongs, are known for their potent antifungal and antibacterial properties . They are extensively used as biocides in a variety of industrial applications for the control of microbial growth and biofouling .

Biochemical Pathways

As a member of the isothiazolinone class, it is likely to interfere with the metabolic processes of microorganisms, leading to their growth inhibition .

Action Environment

The action of 3-(tert-Butyl)isothiazol-5-amine, like other isothiazolinones, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound should be stored at 2-8°C and protected from light for optimal stability .

属性

IUPAC Name |

3-tert-butyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZLXWGJLPQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568477 | |

| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89151-73-5 | |

| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)